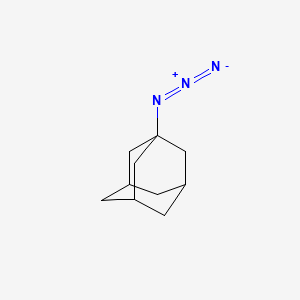

1-Azidoadamantane

Übersicht

Beschreibung

1-Azidoadamantane is an organic compound with the molecular formula C10H15N3. It is a derivative of adamantane, a hydrocarbon known for its rigid, cage-like structure. The azido group (-N3) attached to the adamantane framework imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis and materials science .

Vorbereitungsmethoden

1-Azidoadamantane can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl bromide with sodium azide in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at room temperature and yields this compound after purification .

Industrial production methods often involve the use of 1-adamantyl chloride or 1-adamantyl alcohol as starting materials. These compounds react with azidating agents like trimethylsilyl azide or sodium azide under controlled conditions to produce this compound .

Analyse Chemischer Reaktionen

1-Azidoadamantane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.

Cycloaddition Reactions: The azido group participates in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Reduction Reactions: Reduction of this compound with reducing agents like lithium aluminum hydride (LiAlH4) produces 1-adamantylamine.

Common reagents used in these reactions include triphenylphosphine, alkynes, and lithium aluminum hydride. The major products formed are 1-adamantylamine and triazole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Azidoadamantane serves as a versatile building block in organic synthesis, particularly in the context of click chemistry . Its azide group allows for efficient coupling reactions, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of modular synthesis strategies.

Case Study: Sialoside Library Synthesis

A significant application of this compound was demonstrated in the synthesis of high-affinity ligands for Siglec proteins. In a study involving on-chip synthesis, this compound was utilized to generate ligands that exhibited strong binding to Siglec-9 and Siglec-E. The reaction kinetics were favorable, achieving near-quantitative yields after two hours of reaction time, showcasing its effectiveness in producing biologically relevant compounds .

Drug Development

The compound's properties make it valuable in pharmaceutical research. Its azide functionality allows for the introduction of various substituents through click chemistry, facilitating the development of novel drug candidates.

Case Study: Fragment-Based Drug Discovery

In fragment-based drug discovery, this compound has been employed to create diverse libraries of compounds that can interact with biological targets. The incorporation of this compound into screening assays has led to the identification of potential inhibitors for protein targets, demonstrating its utility in accelerating drug discovery processes .

Materials Science

This compound is also explored for its potential in materials science, particularly in the development of functionalized polymers and nanomaterials. Its ability to undergo click reactions enables the creation of complex polymer architectures with tailored properties.

Data Table: Properties and Applications

| Property/Feature | Description | Application Area |

|---|---|---|

| Azide Group | Highly reactive towards alkynes | Click chemistry |

| Solubility | Solubility affected by steric hindrance | Organic synthesis |

| Reactivity | Participates in photochemical reactions | Drug development |

| Stability | Stable under ambient conditions | Materials science |

Photochemical Applications

Recent research has highlighted the use of this compound in photochemical applications. The compound can undergo triplet-sensitized photolysis when exposed to light, leading to the formation of various photoproducts such as adamantan-1-yl amine. This property is particularly useful for synthesizing compounds that require specific activation conditions .

Case Study: Photolysis Studies

In a detailed study on intermolecular triplet-sensitized photolysis, this compound was shown to effectively quench excited states of sensitizers like acetophenone. The kinetics of these reactions were quantitatively analyzed, providing insights into the efficiency and mechanisms involved .

Wirkmechanismus

The mechanism of action of 1-azidoadamantane primarily involves the reactivity of the azido group. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biochemical processes . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Vergleich Mit ähnlichen Verbindungen

1-Azidoadamantane can be compared with other azido derivatives and adamantane-based compounds:

1-Azidonorbornane: Similar to this compound, this compound features an azido group attached to a rigid bicyclic structure.

1-Adamantylamine: This compound lacks the azido group but shares the adamantane framework.

1-Adamantyl isocyanate: This compound contains an isocyanate group instead of an azido group.

This compound stands out due to its unique combination of the azido group and the adamantane structure, which imparts distinct reactivity and stability .

Biologische Aktivität

1-Azidoadamantane is a derivative of adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activities. The azido group (-N₃) enhances the reactivity of the adamantane framework, making it a compound of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its synthesis, immunomodulatory effects, and potential applications in therapeutic contexts.

This compound is synthesized through various methods, primarily involving the reaction of adamantane derivatives with azides. A notable synthesis route involves the use of sodium azide in a nucleophilic substitution reaction. This compound exhibits a molecular formula of C₁₀H₁₅N₃ and has a melting point range of 80-82 °C .

Immunomodulatory Activity

Recent studies have highlighted the immunomodulatory potential of compounds containing adamantane moieties, including this compound. Research indicates that these compounds can enhance immune responses, particularly through their interactions with immune receptors such as NOD2.

Case Study: Immunostimulatory Effects

In a study evaluating the immunostimulatory effects of adamantyl-triazole derivatives, it was found that compounds similar to this compound significantly increased the production of anti-ovalbumin IgG antibodies in murine models. Specifically, the introduction of an adamantyl group at specific positions enhanced binding to NOD2 receptors, leading to amplified immune responses .

Table 1: Summary of Immunomodulatory Effects

| Compound | IgG Response (p < 0.05) | NOD2 Binding Affinity | Comments |

|---|---|---|---|

| This compound Derivative | Significant | High | Enhanced Th2-type immune response |

| ManAdDMP | Moderate | Moderate | Reference adjuvant for comparison |

| Control (OVA alone) | Low | NA | Baseline immune response |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies suggest that azide-containing compounds can exhibit significant antibacterial activity. For instance, derivatives synthesized using click chemistry have demonstrated enhanced efficacy against various bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the azido group or the adamantane core can lead to variations in biological effects. For example, altering the position of substituents on the adamantane ring can affect both immunomodulatory and antimicrobial activities.

Table 2: Structure-Activity Relationship Insights

| Modification | Biological Activity Impact |

|---|---|

| Azido Group Position | Critical for NOD2 interaction |

| Adamantane Substituents | Influences solubility and reactivity |

| Mannosylation | Enhances immunostimulatory effects |

Eigenschaften

IUPAC Name |

1-azidoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-13-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMZSYXWYOVFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326773 | |

| Record name | 1-Azidoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24886-73-5 | |

| Record name | 1-Azidoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azidoadamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-azidoadamantane?

A1: this compound has the molecular formula C10H15N3 and a molecular weight of 177.26 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers frequently utilize techniques such as 1H NMR, 13C NMR, and IR spectroscopy to characterize this compound. For instance, its 1H and 13C NMR spectra are essential in elucidating the structures of derivatives like 1,3-diazetidine [] and triazoles []. Additionally, IR spectroscopy helps identify the characteristic azide group, as seen in studies involving cyclodextrin inclusion complexes. []

Q3: What is a facile route to synthesize this compound?

A3: A high-yielding synthesis of this compound involves the reaction of 1-aminoadamantane (10) with p-toluenesulfonyl azide. [] Another method involves reacting 1-bromoadamantane with dimethyl sulfoxide, offering a simple route to this compound. [] A recent discovery highlights the reaction between 1,3-dehydroadamantane and unhydrous hydrogen azide in diethyl ether as a novel and efficient preparation method. []

Q4: How does this compound react with aluminum chloride in the presence of aromatic substrates?

A4: In the presence of aluminum chloride, this compound undergoes rearrangement upon reaction with aromatic substrates, yielding the corresponding 3-aryl-4-azahomoadamantane. The reaction likely proceeds through an imine intermediate. [, ]

Q5: Can this compound be used to generate nitrenes?

A6: Yes, this compound readily forms nitrenes upon irradiation (λ > 280 nm), releasing nitrogen gas. The reactivity of these generated nitrenes can be influenced by the surrounding environment, as demonstrated by studies with octa acid and cucurbit[7]uril. []

Q6: How does this compound interact with diiron(I) complexes?

A7: The reaction of this compound with diiron(I) synthons like LRFeNNFeLR (where LR = HC[C(R)N(2,6-iPr2C6H3)]2; R = methyl, tert-butyl) results in the formation of diiron complexes containing a bridging hexazene (RNNNNNNR2-) ligand. These complexes exhibit remarkable thermal stability. []

Q7: How is this compound employed in the synthesis of uranium imido complexes?

A8: this compound serves as a reagent for installing imido (NR2-) ligands in uranium complexes. For example, its reaction with trivalent uranium species like U(NR2)3 or Tp*2UCH2Ph can lead to the formation of U(IV) or U(V) imido complexes. [, , ]

Q8: Can this compound be used to generate heteroleptic uranium complexes?

A9: Yes, reactions of sterically crowded uranium complexes like [(C5Me5)2U]2(μ-η6:η6-C6H6) with this compound can lead to the displacement of a cyclopentadienyl ligand, forming heteroleptic bis(imido) uranium complexes. []

Q9: What is the role of this compound in the catalytic C-H amination reactions mediated by cobalt(III) imido complexes?

A10: this compound acts as a nitrene precursor in these reactions. For example, treatment of a three-coordinate Co(I) synthon with this compound yields a Co(III) imido complex. This complex can then catalyze intramolecular C-H amination of a range of substrates, including those with primary C-H bonds. []

Q10: Have computational studies been used to investigate the properties of this compound?

A11: Yes, computational chemistry methods, such as density functional theory (DFT), have been employed to study the enthalpy of formation of this compound and other organic azides. These calculations are valuable for predicting the thermodynamic properties of these compounds. [] Further, DFT studies have been conducted to understand the nitrogen elimination pathway in gold-mediated reactions of this compound, suggesting a concerted mechanism. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.